2-Allyloxyethanol

Description

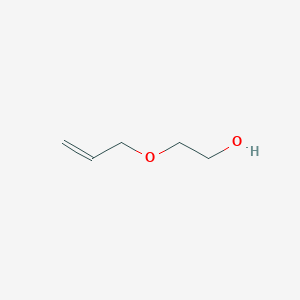

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-prop-2-enoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYHRYNSUGLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27274-31-3 | |

| Record name | Polyethylene glycol monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27274-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0059401 | |

| Record name | 2-Allyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-45-5, 27274-31-3 | |

| Record name | Ethylene glycol monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyloxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allyloxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allyloxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(allyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-propen-1-yl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL ALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852300B9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Allyloxyethanol

Catalytic Etherification Processes

The production of 2-allyloxyethanol primarily relies on catalytic methods that facilitate the formation of an ether linkage. These processes are crucial for achieving high yields and purity, distinguishing them from older, less efficient synthetic routes.

Zeocar-2 Catalyzed Reaction of Allyl Alcohol with Ethylene (B1197577) Oxide

The reaction between allyl alcohol and ethylene oxide in the presence of a Zeocar-2 catalyst represents a highly advanced method for synthesizing this compound. uni.luwikipedia.org This approach is notable for its high selectivity and minimized waste generation compared to earlier methodologies. uni.luwikipedia.org

The synthesis of this compound using the Zeocar-2 catalyst proceeds via an acid-catalyzed nucleophilic substitution mechanism. uni.lu In this reaction, ethylene oxide undergoes a ring-opening process, facilitating the formation of the desired ether linkage. uni.lu Zeocar-2 is characterized as a porous aluminosilicate (B74896) catalyst, composed primarily of silicon dioxide (SiO₂) at 83.5 wt.%, aluminum oxide (Al₂O₃) at 10.0 wt.%, and rare earth oxides at 2.5 wt.%, with the balance being impurities. uni.lu This catalyst possesses a specific pore volume of 0.5 × 10⁻³ m³/kg, which contributes to its high surface area and effectiveness in reactant interaction. uni.lu

Optimization of reaction conditions is critical for maximizing the yield and purity of this compound when using the Zeocar-2 catalyst. Key parameters include temperature, the molar ratio of reactants, and catalyst loading.

The reaction is typically conducted within a temperature range of 90–125°C. uni.luwikipedia.org An optimal temperature of 115°C has been identified, balancing reaction speed with product stability. uni.lu The molar ratio of allyl alcohol to ethylene oxide can vary from 1:1 to 4.5:1. uni.luwikipedia.org Catalyst loading is generally maintained between 1–10 wt.% of the total reaction mass. uni.luwikipedia.org The reaction time typically ranges from 30 to 90 minutes. uni.luwikipedia.org

A representative example from a patent illustrates these optimized conditions: In a 2 L stainless steel autoclave, 637.2 g (10.96 mol) of allyl alcohol and 39.8 g of Zeocar-2 catalyst (calcined at 500°C for 1 hour) were charged. Subsequently, 119.4 g (2.71 mol) of ethylene oxide were introduced. The mixture was heated to 115°C and maintained at this temperature with constant stirring for 1 hour. Upon completion, the reaction mass was filtered to recover the catalyst, followed by vacuum rectification. This process yielded 209.44 g of this compound with 99.9% purity and recovered 500.06 g of unreacted allyl alcohol (99.7% purity). uni.luwikipedia.org

The reaction conditions and outcomes for this example are summarized in Table 1.

| Parameter | Value |

| Catalyst | Zeocar-2 |

| Temperature | 115°C |

| Molar Ratio (AA:EO) | 4.04:1 |

| Catalyst Loading | 5.3 wt.% |

| Reaction Time | 60 minutes |

| Ethylene Oxide Conversion | 100% |

| This compound Yield (after rectification) | 76% |

| This compound Purity | 99.9% |

| Recovered Allyl Alcohol Purity | 99.7% |

| uni.luwikipedia.org |

The Zeocar-2 catalyzed reaction is distinguished by its high selectivity towards this compound and its ability to minimize byproduct formation. uni.luwikipedia.org This is a significant improvement over older methods, such as those using boron trifluoride, which suffered from lower selectivity due to competing polymerization of ethylene oxide and required neutralization steps that generated considerable waste. uni.luwikipedia.org

The Zeocar-2 catalyst also demonstrates reusability, with its catalytic activity being effectively restored through oxidative regeneration at 500°C for 1 hour, even after four reaction cycles. uni.lu This regeneration capability further contributes to the economic and environmental efficiency of the process by reducing catalyst consumption and waste. uni.luwikipedia.org

Alkali-Catalyzed Ethoxylation of Allyl Alcohol

Another industrial method for synthesizing this compound involves the ethoxylation of allyl alcohol using ethylene oxide in the presence of alkaline catalysts. uni.lu Commonly employed alkali catalysts for this process include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). uni.luethersolvent.com The reaction mechanism involves the alkylene oxide (ethylene oxide) opening its ring structure to react with the hydroxyl group of allyl alcohol, facilitated by the alkaline catalyst. fishersci.se This method is a foundational approach in the industrial production of this compound and related alkoxylated allyl alcohol derivatives. uni.lufishersci.se

Ammonium (B1175870) Nitrate (B79036) Catalyzed Etherification of Ethylene Glycol with Propylene (B89431)

An alternative synthetic pathway for this compound involves the etherification of ethylene glycol with propylene, catalyzed by ammonium nitrate. In this process, ethylene glycol and propylene are heated to a temperature range of 120-130°C, and ammonium nitrate is added as the catalyst. This reaction yields ethylene glycol monoallyl ether, which is this compound.

Alkylation Reactions in this compound Synthesis

Alkylation reactions represent a fundamental approach to synthesizing this compound, involving the introduction of an allyl group into a suitable precursor.

Alkylation of Ethylene Glycol by Allyl Chloride in the Presence of Potassium Hydroxideuni.lu

A documented method for the synthesis of this compound involves the alkylation of ethylene glycol with allyl chloride. This reaction is conducted in the presence of potassium hydroxide, serving as a base to facilitate the process. This specific methodology has been reported to achieve a 78% yield of this compound researchgate.net.

Nucleophilic Substitution of Allyl Chloride by Sodium Ethoxidenih.gov

Nucleophilic substitution reactions are a class of organic reactions where a nucleophile replaces a leaving group in a molecule quora.com. Allyl chloride is recognized as an effective substrate for such nucleophilic reactions quora.com. While the nucleophilic substitution of allyl chloride by sodium ethoxide is a known reaction pathway, chemical literature indicates that this specific reaction typically leads to the formation of allyl ethyl ether (CH₂=CH-CH₂OCH₂CH₃) and sodium chloride, rather than this compound smolecule.com.

Isomerization Pathways for this compound Productionsmolecule.comnih.gov

Isomerization represents an alternative and significant pathway for the production of this compound or its derivatives, particularly focusing on the rearrangement of related compounds. This compound itself can undergo isomerization under specific conditions to form various products, including 1-propenyloxyalcohols smolecule.com.

Ruthenium-Catalyzed Isomerization from Related Compoundssmolecule.comnih.gov

The isomerization of allyloxyalcohols, including this compound, into 1-propenyl ether derivatives is a well-established and versatile transformation catalyzed by transition metal complexes, notably those based on ruthenium researchgate.netmdpi.com. This process is considered atom-economical and environmentally sustainable researchgate.net.

Homogeneous ruthenium complexes, such as [RuClH(CO)(PPh₃)₃] and [RuH₂(CO)(PPh₃)₃], have been extensively studied and proven effective as catalysts for the isomerization of this compound researchgate.netbibliotekanauki.pl. These catalysts facilitate the conversion of the allyl group, leading to the formation of 1-propenyloxyalcohols, typically as a mixture of Z and E isomers bibliotekanauki.pl. Optimal reaction temperatures for this isomerization generally range between 80–120°C . High efficiency can be achieved with low catalyst loadings, with as little as 0.01–0.05 mol% of the ruthenium complex leading to over 95% conversion of the allyl group bibliotekanauki.pl.

A notable advancement in the ruthenium-catalyzed isomerization of this compound is the successful implementation of solvent-free conditions researchgate.netbibliotekanauki.plicm.edu.plresearchgate.net. This approach offers significant advantages in terms of environmental impact and process efficiency. The method has demonstrated high productivity and selectivity, making it technologically attractive for industrial applications researchgate.neticm.edu.plresearchgate.net. Furthermore, the process has been successfully scaled up without encountering significant practical challenges, and optimal parameters for large-scale synthesis have been established researchgate.neticm.edu.plresearchgate.net.

Reaction Mechanisms and Reactivity of 2 Allyloxyethanol

Mechanistic Investigations of Isomerization Reactions

The isomerization of 2-allyloxyethanol, catalyzed by transition metal complexes, particularly those containing ruthenium, is a significant transformation that converts the terminal allyl ether into the corresponding 1-propenyl ether. This reaction is of interest for synthesizing monomers for cationic photopolymerization. The underlying mechanisms of this double-bond migration have been a subject of detailed study.

The prevailing mechanism for the ruthenium-catalyzed isomerization of allyl ethers, including this compound, is the hydride mechanism. This pathway involves the addition and subsequent elimination of a ruthenium-hydride (Ru-H) species across the double bond.

The catalytic cycle is generally understood to proceed as follows:

Formation of the Active Hydride Species: The pre-catalyst, such as a ruthenium(II) complex, generates a coordinatively unsaturated, active ruthenium hydride species.

Coordination: The allyl double bond of this compound coordinates to the ruthenium center.

Hydride Addition (Hydrometalation): The ruthenium hydride adds across the coordinated double bond. This insertion can occur in two ways, leading to either a primary or a secondary alkyl-ruthenium intermediate.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the ruthenium-bound carbon is eliminated and transferred back to the metal center. This step regenerates the double bond in a new position and reforms the ruthenium hydride catalyst.

Product Release: The isomerized product, 2-(prop-1-en-1-yloxy)ethanol, dissociates from the catalyst, allowing the cycle to continue.

Studies using deuterated reagents have provided evidence for this mechanism, demonstrating an intermolecular exchange of hydrogen, which is consistent with the addition-elimination of a metal hydride. researchgate.net The hydride mechanism is crucial for ensuring the selective formation of the desired 1-propenyl product. researchgate.net

The hydroxyl group in this compound is not merely a passive spectator in the isomerization process; it can play a crucial role in the activation of the catalyst. Research on related allyloxyalcohols suggests that the -OH group is key to the in-situ formation or regeneration of the active hydride or dihydride species of the ruthenium catalyst.

One proposed mechanism involves a ligand exchange between the hydroxylated ruthenium species and the alcohol. This forms a ruthenium alkoxide intermediate. Subsequent elimination of a β-hydride from this intermediate can generate the active ruthenium monohydride species and the corresponding aldehyde or ketone. This suggests that the hydroxyl group directly participates in the catalytic cycle, facilitating the generation of the essential hydride species required for the isomerization to proceed.

Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central metal atom, can significantly influence the catalytic activity and selectivity of a reaction. In the case of this compound, the molecule has the potential to act as a bidentate ligand, coordinating to the ruthenium center through both the oxygen of the hydroxyl group and the π-electrons of the allyl double bond.

Addition Reactions of this compound

The dual functionality of this compound also permits addition reactions, where the hydroxyl group can act as a nucleophile and the allyl group as an electrophile, particularly in the presence of a catalyst.

In the presence of certain ruthenium catalysts, this compound can undergo an intramolecular addition of its hydroxyl group across the allyl double bond. This cyclization reaction, a form of intramolecular hydroalkoxylation, is a competing pathway to the desired isomerization. The reaction typically results in the formation of a five-membered heterocyclic ring. Specifically for this compound, this process yields 2-ethyl-1,3-dioxolane.

This cyclization is often observed as a side reaction during isomerization, and its prevalence is highly dependent on the specific catalyst used and the reaction conditions. For example, ruthenium complexes containing chloride ligands, such as [RuCl2(PPh3)3], have been noted to promote this cyclization pathway.

Beyond intramolecular cyclization, intermolecular reactions can also occur, leading to the formation of oligomeric byproducts. The intermolecular addition of the hydroxyl group of one this compound molecule to the double bond of another can form dimeric and higher oligomeric linear acetal (B89532) products. researchgate.net

The formation of these byproducts is a significant consideration in the synthesis of high-purity 1-propenyl ethers from this compound. The choice of catalyst and reaction conditions (e.g., temperature, catalyst concentration) is critical to suppress these side reactions. Studies have shown that dihydride ruthenium complexes, such as [RuH2(CO)(PPh3)3], tend to be more selective for the desired isomerization reaction, minimizing the formation of both cyclic and oligomeric byproducts compared to their chloride-containing counterparts.

The following table presents data from a study on the isomerization of this compound, illustrating the influence of different ruthenium catalysts and conditions on the product distribution.

| Catalyst | Catalyst Conc. (mol%) | Temp. (°C) | Atmosphere | Time (h) | Isomerization Product Yield (%) | Cyclization Product Yield (%) |

|---|---|---|---|---|---|---|

| [RuClH(CO)(PPh3)3] | 0.1 | 80 | Argon | 2 | 32 | 65 |

| [RuClH(CO)(PPh3)3] | 0.1 | 120 | Argon | 0.5 | 98 | 2 |

| [RuH2(CO)(PPh3)3] | 0.1 | 80 | Argon | 2 | 99 | 1 |

| [RuH2(CO)(PPh3)3] | 0.1 | 120 | Argon | 0.5 | 100 | 0 |

| [RuCl2(PPh3)3] | 0.1 | 80 | Argon | 2 | 20 | 15 |

| [RuCl2(PPh3)3] | 0.1 | 120 | Air | 2 | 70 | 28 |

Intramolecular Hydroxyl Group Addition to the Allyl Double Bond (Cyclization)

Influence of Reaction Conditions on Selectivity toward Addition Products

The selectivity for addition products in reactions involving this compound is highly dependent on the specific reaction conditions, including temperature, catalyst, and the nature of the reactants.

In the presence of certain ruthenium complexes, such as [RuCl₂(PPh₃)₃], this compound can undergo intermolecular addition of its hydroxyl group to the double bond of another molecule. researchgate.net This reaction leads to the formation of oligomeric linear acetals. The formation of these addition products, along with other oligomerization byproducts, is observed even at a relatively low temperature of 80°C. researchgate.net Increasing the temperature can further influence the product distribution, often favoring different pathways or increasing the rate of side reactions.

The synthesis of this compound itself, from the reaction of allyl alcohol and ethylene (B1197577) oxide, demonstrates the critical role of reaction conditions in controlling selectivity. The choice of catalyst and temperature significantly impacts the yield of the desired mono-alkoxylated product versus higher-order ethoxylation products. For instance, using a Zeocar-2 catalyst at temperatures between 90-125°C can promote the formation of this compound. google.com Similarly, when reacting ethylene glycol with allyl bromide in the presence of sodium hydroxide (B78521), temperatures of 78-80°C are used. google.com In another variation using sodium hydroxide with allyl alcohol and ethylene oxide, optimal conditions are found at 120-130°C to achieve a selectivity of 50-70% for this compound. google.com These examples highlight how precise control of reaction parameters is essential to maximize the yield of the desired addition product and minimize the formation of byproducts like diallyloxyethane or poly(ethylene glycol) derivatives. google.com

Below is a data table summarizing the influence of different conditions on the synthesis of this compound, an addition reaction.

| Reactants | Catalyst/Reagent | Temperature (°C) | Selectivity/Outcome | Reference |

|---|---|---|---|---|

| Allyl Alcohol + Ethylene Oxide | NaOH | 120-130 | 50-70% selectivity for this compound | google.com |

| Allyl Alcohol + Ethylene Oxide | Zeocar-2 | 90-125 | High selectivity for this compound | google.com |

| Ethylene Glycol + Allyl Bromide | NaOH | 78-80 | Formation of this compound | google.com |

| This compound (self-reaction) | [RuCl₂(PPh₃)₃] | 80 | Formation of oligomeric linear acetals | researchgate.net |

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double bond. In this compound, this reaction can potentially occur at two sites: the carbon-carbon double bond of the allyl group (C-hydrosilylation) or the oxygen-hydrogen bond of the hydroxyl group (O-silylation).

Research has shown that the hydrosilylation of this compound proceeds with a notable preference for C-hydrosilylation over O-silylation. Specifically, when reacting this compound with octakis(dimethylsiloxy)octasilsesquioxane (Q₈M₈ᴴ), the reaction primarily yields the product of addition to the C=C double bond. This selectivity is significant because other silanes, such as 1,3,5,7-tetramethylcyclotetrasiloxane (D₄ᴴ) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), tend to produce considerable amounts of the O-silylation product alongside the C-silylation product.

The choice of catalyst is crucial in directing the outcome of hydrosilylation reactions. A commonly used and effective catalyst for the hydrosilylation of allylic compounds is the platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex, also known as Karstedt's catalyst. This catalyst has demonstrated high efficiency in promoting the β-addition of Si-H bonds to terminal olefins. scirp.org For the hydrosilylation of this compound with Q₈M₈ᴴ, platinum divinyltetramethyldisiloxane is the catalyst of choice that facilitates the preferential C-hydrosilylation. The mechanism of platinum-catalyzed hydrosilylation is generally understood to involve several steps, including the oxidative addition of the hydrosilane to the platinum center, coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the silylated product. mdpi.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is generally a poor leaving group for nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. libretexts.org Therefore, direct displacement of the -OH group by a nucleophile is not a favorable process. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.orgmsu.edu

There are two primary strategies to achieve this activation:

Protonation in Acidic Media: In the presence of a strong acid (e.g., HBr, HCl), the oxygen atom of the hydroxyl group can be protonated to form an alkyloxonium ion (-OH₂⁺). msu.edu The leaving group is now a neutral water molecule (H₂O), which is a much weaker base and therefore a significantly better leaving group than hydroxide. libretexts.org The protonated this compound can then be attacked by a nucleophile, such as a halide ion, via an Sₙ2 mechanism, leading to the substitution product. msu.edu

Conversion to Sulfonate Esters: A second common method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate group is an excellent leaving group due to the resonance stabilization of the sulfonate anion. This stable leaving group can then be easily displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction. libretexts.org

Other reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively, by transforming the hydroxyl into a good leaving group in situ. libretexts.org

Oxidation Pathways

The oxidation of this compound can occur at either the primary alcohol or the allyl group. While specific studies on the oxidation of this compound are limited, the reactivity can be inferred from similar molecules like allyl alcohol. The oxidation of the primary alcohol group would be expected to yield either 2-allyloxyacetaldehyde or 2-allyloxyacetic acid, depending on the oxidizing agent and reaction conditions.

The allyl group is also susceptible to oxidation. For instance, partial oxidation of allyl alcohol over gold surfaces has been shown to proceed via multiple pathways to form acrolein. These pathways are dependent on the presence of atomic oxygen and hydroxyl species on the catalyst surface. The mechanism involves the initial abstraction of the hydroxyl hydrogen to form a surface-bound allyloxide intermediate. This intermediate then undergoes dehydrogenation to yield the aldehyde. This suggests that the oxidation of this compound could also involve complex mechanisms at the allyl moiety, potentially leading to various oxidation products.

Thermal Decomposition Products and Mechanisms

When subjected to elevated temperatures or open flames, this compound undergoes thermal decomposition. The hazardous decomposition products are reported to include irritating fumes and organic acid vapors. gelest.com

By analogy, the thermal decomposition of this compound could proceed through several potential mechanisms:

Intramolecular Hydrogen Transfer: A five-membered ring transition state could lead to the elimination of acetaldehyde (B116499) and the formation of ethylene glycol.

C-O Bond Cleavage: Homolytic cleavage of the ether or alcohol C-O bonds could generate various radical intermediates, which would then undergo further reactions.

Dehydration: Elimination of a water molecule could occur, although this is generally a high-energy pathway for alcohols without acid catalysis.

| Proposed Pathway Type | Potential Products |

|---|---|

| Intramolecular Rearrangement | Acetaldehyde, Ethylene Glycol |

| Unimolecular Dissociation | Ethanol, Ethanal |

| Radical-mediated C-O/C-C Cleavage | Various smaller organic radicals and molecules |

Reactivity in Diels-Alder Cycloadditions and Suzuki Couplings

The reactivity of this compound in significant carbon-carbon bond-forming reactions such as Diels-Alder cycloadditions and Suzuki couplings is dictated by its two primary functional groups: the allyl group and the hydroxyethyl (B10761427) group.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to synthesize six-membered rings. It involves the reaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). wikipedia.orgorganic-chemistry.org The allyl group in this compound allows it to function as a dienophile.

The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction. Typically, the reaction proceeds most efficiently when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.orglibretexts.org

In this compound, the double bond of the allyl group is substituted with an alkoxymethyl group (-CH₂OCH₂CH₂OH). The ether oxygen and the terminal hydroxyl group are not strongly electron-withdrawing or donating. Consequently, the alkene in this compound is considered unactivated or electron-rich, making it a relatively poor dienophile for normal electron-demand Diels-Alder reactions. libretexts.orgyoutube.com Reactions with electron-rich dienes would be expected to be slow and require harsh conditions, such as high temperatures or the use of Lewis acid catalysts to activate the dienophile.

The stereochemistry of the Diels-Alder reaction is highly specific. When an unactivated dienophile like this compound does react, the substituents on the dienophile retain their relative stereochemistry in the resulting cyclohexene (B86901) product. libretexts.org

| Reaction Type | Role of this compound | Expected Reactivity | Typical Conditions |

| Diels-Alder Cycloaddition | Dienophile | Low (unactivated alkene) | High temperature, Lewis acid catalysis |

Suzuki Couplings

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. rsc.orgyoutube.com For this compound to participate directly in a classical Suzuki coupling, it would typically need to be converted into an organoboron derivative, such as an allylboronate.

Alternatively, the field of palladium-catalyzed cross-coupling has expanded to include reactions where allylic alcohols or their ether derivatives can act as coupling partners, often under conditions that differ from the traditional Suzuki-Miyaura protocol. For instance, palladium(0)-catalyzed reactions can directly couple allylic alcohols with arylboronic acids. rsc.org While this compound is an allyl ether, its reactivity could be compared to that of allylic alcohols in related palladium-catalyzed allylic substitution reactions. In these transformations, a palladium catalyst activates the allyl group, which can then react with a nucleophile.

However, the direct use of a simple allyl ether like this compound as a partner in a standard Suzuki coupling with an aryl halide is not a typical application of this reaction. The C-O bond of the ether is generally stable and not readily cleaved in the oxidative addition step of the catalytic cycle under standard Suzuki conditions. More specialized catalyst systems are often required for the C-O bond activation of ethers. mit.edu

| Reaction Type | Potential Role of this compound | Required Transformation/Conditions | Catalyst System |

| Suzuki Coupling | Organoboron Reagent | Conversion to an allylboronate derivative | Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) |

| Allylic Arylation | Allylic Electrophile | Specialized conditions for C-O activation | Palladium catalysts with specific ligands |

Formation of Complexes with Monovalent Cations

The oxygen atoms in this compound, present in both the ether linkage and the terminal hydroxyl group, possess lone pairs of electrons that can coordinate with metal cations. This allows the molecule to act as a ligand in the formation of coordination complexes, particularly with monovalent cations such as alkali metals (e.g., Li⁺, Na⁺, K⁺).

The structure of this compound, specifically the 1,3-disposition of the two oxygen atoms separated by an ethylene bridge (-O-CH₂-CH₂-OH), is analogous to a segment of a crown ether or a glyme (glycol dimethyl ether). Crown ethers are well-known for their remarkable ability to selectively bind specific metal cations by encapsulating them within their macrocyclic cavity, with the binding strength depending on the match between the cation's ionic radius and the cavity size. jetir.org

This compound can act as a bidentate ligand, using both its ether and hydroxyl oxygens to chelate a single metal cation. This chelation results in the formation of a stable five-membered ring structure involving the cation, the two oxygen atoms, and the two intervening carbon atoms. The formation of such chelates is often entropically favored over coordination with two separate monodentate ligands. chemguide.co.uk

The stability of these complexes is described by a stability constant (K), which represents the equilibrium constant for the formation of the complex. scispace.comsemanticscholar.org While specific stability constants for this compound with various monovalent cations are not widely documented in dedicated studies, the stability can be inferred from data on similar acyclic polyethers. The general trend for alkali metal complexes with such ligands is that the stability constant decreases as the size of the cation increases for a given ligand, due to a decrease in charge density. chemguide.co.uk

The ability of molecules like this compound to coordinate with cations is also the basis for their use as precursors in the synthesis of larger, more complex ligands such as crown ethers and cryptands. Through reactions like the Williamson ether synthesis, molecules containing the hydroxyethyl ether motif can be cyclized to form macrocyclic polyethers. vt.eduvt.edu

| Cation | Potential Coordination | Ligand Behavior | Influencing Factors |

| Li⁺ | Strong | Bidentate (Chelate) | High charge density of Li⁺ |

| Na⁺ | Moderate | Bidentate (Chelate) | Intermediate ionic radius and charge density |

| K⁺ | Weaker | Bidentate (Chelate) | Lower charge density of K⁺ |

Spectroscopic and Computational Characterization of 2 Allyloxyethanol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for an unambiguous identification and detailed characterization of the 2-Allyloxyethanol molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

For this compound (C₅H₁₀O₂), the ¹H NMR spectrum provides key insights into the different types of protons present. The signals are characterized by their chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons). The electronegative oxygen atoms deshield adjacent protons, causing their signals to appear at higher chemical shifts (downfield). oregonstate.edu

The typical ¹H NMR spectrum of this compound displays distinct signals corresponding to the five unique proton environments: the hydroxyl (-OH), the two methylene groups of the ethanol backbone (-O-CH₂-CH₂-OH), the methylene group of the allyl moiety (-O-CH₂-CH=), and the vinyl protons (=CH- and =CH₂). The signal for the methine proton (-CH=CH₂) is observed as a multiplet around 5.91 ppm. chegg.com The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on solvent, concentration, and temperature. libretexts.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

| =CH- | ~5.91 | Multiplet |

| =CH₂ (trans) | ~5.29 | Multiplet |

| =CH₂ (cis) | ~5.20 | Multiplet |

| -O-CH₂ -CH= | ~4.04 | Multiplet |

| -O-CH₂ -CH₂-OH | ~3.5-3.9 | Multiplet |

| -CH₂-CH₂ -OH | ~3.5-3.9 | Multiplet |

| -OH | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from spectral databases. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound is expected to show five signals, corresponding to the five carbon atoms in the molecule. chemicalbook.com The carbons of the vinyl group (=CH₂ and -CH=) appear in the downfield region (typically 115-140 ppm), while the carbons bonded to oxygen atoms (-O-CH₂-) appear at intermediate shifts (typically 60-80 ppm). nih.govhmdb.ca

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

| -C H=CH₂ | ~134.7 |

| -CH=C H₂ | ~117.1 |

| -O-C H₂-CH=CH₂ | ~72.2 |

| -O-C H₂-CH₂-OH | ~70.5 |

| -CH₂-C H₂-OH | ~61.7 |

Note: Chemical shifts are approximate values obtained from spectral databases and can vary. chemicalbook.comnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. ucla.edu The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. chemicalbook.com

The most prominent feature is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.orgspectroscopyonline.com The broadness of this peak is due to intermolecular hydrogen bonding. spectroscopyonline.com Other significant peaks include C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, a C=C stretching vibration for the allyl group, and C-O stretching vibrations for the ether and alcohol functionalities. ucla.eduspectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad, strong) | O-H stretch | Alcohol (-OH) |

| ~3080 (medium) | =C-H stretch | Alkene |

| ~2870-2930 (strong) | C-H stretch | Alkane |

| ~1647 (medium) | C=C stretch | Alkene |

| ~1420 (medium) | =C-H bend | Alkene |

| ~1100 (strong) | C-O stretch | Ether & Alcohol |

Note: Wavenumber values are approximate. Data sourced from public spectral databases. nih.govchemicalbook.com

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular formula of this compound is C₅H₁₀O₂, giving it a molecular weight of approximately 102.13 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z = 102, although for alcohols, this peak can be weak or absent. libretexts.orgchemistrynotmystery.com The fragmentation pattern is key to structural elucidation. Common fragmentation pathways for alcohols and ethers include α-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) and the loss of small neutral molecules like water. chemistrynotmystery.commiamioh.edu

Key fragments observed in the mass spectrum of this compound include ions at m/z = 58, 45, and 41 (the base peak). chemicalbook.com The fragment at m/z = 41 corresponds to the stable allyl cation ([C₃H₅]⁺). The peak at m/z = 45 is characteristic of primary alcohols containing the [CH₂CH₂OH]⁺ fragment or, more likely, the protonated oxirane fragment resulting from rearrangement. The ion at m/z = 58 likely arises from the cleavage of the allyl group, yielding the [HOCH₂CH₂O]⁺ radical cation.

Interactive Data Table: Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 102 | [C₅H₁₀O₂]⁺ (Molecular Ion) | Low |

| 71 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ | Moderate |

| 58 | [C₂H₄O₂]⁺• | High |

| 45 | [C₂H₅O]⁺ | High |

| 41 | [C₃H₅]⁺ (Allyl cation) | Very High (Base Peak) |

| 31 | [CH₃O]⁺ | High |

Note: Fragmentation data is based on typical EI-MS spectra from public databases. chemicalbook.com

Computational Chemistry Studies

Computational chemistry utilizes theoretical principles to calculate and predict the properties of molecules. These methods provide valuable insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are employed to determine the most stable three-dimensional structure (conformation) of a molecule. mdpi.commdpi.com For a flexible molecule like this compound, with several rotatable single bonds, multiple low-energy conformations can exist.

These calculations can predict key geometric parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C=C, O-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-O-C, H-O-C).

By calculating the potential energy of the molecule as a function of its geometry, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Such studies are crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Computational chemistry is also instrumental in modeling chemical reactions. By calculating the energy of reactants, products, and intermediate structures, a reaction energy profile can be constructed. A key aspect of this is the identification and characterization of transition states—the highest energy point along the lowest energy reaction pathway.

A relevant example is the isomerization of this compound to 1-propenyloxy alcohol derivatives, a reaction that can be catalyzed by transition metal complexes, such as those containing ruthenium. researchgate.net Computational modeling can be used to:

Elucidate the Reaction Mechanism: Determine the sequence of elementary steps involved in the transformation.

Characterize Transition States: Calculate the geometry and energy of the transition state for each step. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

Analyze Catalyst-Substrate Interactions: Model how the catalyst binds to this compound and facilitates the bond-breaking and bond-forming processes required for isomerization.

These theoretical studies can explain experimental observations, such as catalyst activity and product selectivity, and can guide the development of more efficient catalytic systems. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. dovepress.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the intermolecular forces and the resulting structural and dynamic properties of liquids like this compound. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD and findings from studies on analogous molecules can be used to infer its intermolecular behavior.

This compound possesses a hydroxyl group (-OH), an ether linkage (-O-), and an allyl group (-CH2-CH=CH2), which together dictate a complex landscape of intermolecular interactions. These include strong hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces. MD simulations can elucidate the nature and strength of these interactions by analyzing trajectories of molecules in a simulated liquid box.

Key Intermolecular Interactions in this compound:

Hydrogen Bonding: The primary intermolecular interaction in this compound is expected to be hydrogen bonding, where the hydrogen atom of the hydroxyl group of one molecule interacts with the oxygen atom of the hydroxyl or ether group of a neighboring molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can only act as a hydrogen bond acceptor. nih.gov

Dipole-Dipole Interactions: The presence of polar C-O and O-H bonds results in a net molecular dipole moment, leading to dipole-dipole attractions between adjacent molecules.

Analysis of Simulation Trajectories:

A typical MD simulation of liquid this compound would involve placing a number of molecules in a periodic box and simulating their movement over a period of nanoseconds. Analysis of the resulting trajectories would provide key metrics to characterize the intermolecular interactions.

Interaction Energies:

One of the fundamental outputs of an MD simulation is the potential energy of the system, which can be decomposed into contributions from different types of intermolecular forces. A hypothetical breakdown of the average non-bonded interaction energies for a pair of this compound molecules from a simulation is presented in the table below. This data is illustrative and based on expectations for a hydrogen-bonding molecule of this size.

| Interaction Type | Average Interaction Energy (kJ/mol) |

| Hydrogen Bonding (O-H···O) | -20 to -25 |

| Dipole-Dipole | -5 to -10 |

| Van der Waals (Lennard-Jones) | -3 to -7 |

Table 1: Hypothetical average pairwise intermolecular interaction energies for this compound, as would be determined from molecular dynamics simulations. The negative values indicate attractive forces.

Radial Distribution Functions (RDFs):

The radial distribution function, g(r), describes the probability of finding a particle at a distance r from a reference particle, relative to the probability expected for a completely random distribution at the same density. nih.govuniroma2.itnih.gov Sharp peaks in the RDF indicate a high probability of finding neighboring atoms at specific distances, revealing the local structure of the liquid. For this compound, the most informative RDFs would be for the oxygen-hydrogen pairs involved in hydrogen bonding.

A hypothetical RDF plot for the hydrogen bond between the hydroxyl hydrogen (H_hydroxyl) and the hydroxyl oxygen (O_hydroxyl) of two different this compound molecules would be expected to show a sharp first peak at approximately 1.8-2.0 Å, corresponding to the hydrogen bond length. A second, broader peak might appear at a larger distance, indicating the second solvation shell.

| Atom Pair | First Peak Position (Å) | Interpretation |

| O_hydroxyl ··· H_hydroxyl | ~1.9 | Hydrogen bond distance |

| O_ether ··· H_hydroxyl | ~2.1 | Hydrogen bond distance |

| O_hydroxyl ··· O_hydroxyl | ~2.8 | Distance between oxygen atoms in a hydrogen bond |

Table 2: Expected positions of the first peaks in the radial distribution functions for key atomic pairs in liquid this compound, indicative of hydrogen bonding.

Hydrogen Bond Analysis:

Further analysis of the simulation trajectory can provide detailed statistics on hydrogen bonding, such as the average number of hydrogen bonds per molecule and the lifetime of these bonds. nih.govarxiv.orgsemanticscholar.org Given that the hydroxyl group can donate one hydrogen bond and its oxygen can accept, and the ether oxygen can also accept a hydrogen bond, a complex and dynamic network of hydrogen bonds is anticipated. The lifetime of these hydrogen bonds provides insight into the dynamics of the liquid, with shorter lifetimes indicating more fluid and less structured arrangements.

| Parameter | Expected Value |

| Average number of H-bonds per molecule | 1.5 - 2.5 |

| Average H-bond lifetime | 1 - 5 picoseconds |

Table 3: Hypothetical hydrogen bond statistics for liquid this compound derived from molecular dynamics simulations.

Applications of 2 Allyloxyethanol in Materials Science and Polymer Chemistry

Intermediates for Organosilicon Modification

2-Allyloxyethanol serves as a crucial intermediate in the modification of organosilicon compounds echemi.comlookchem.com. It is particularly suitable for modified organosilicon grafting reactions chemicalbook.com. One notable application involves its use in the synthesis of polyurethane modified polydimethylsiloxane (B3030410) (PUMS) coatings. Here, this compound-terminated polyurethane (AEPU) acts as a modifier, facilitating the creation of these coatings through a solvent-free two-component hydrosilylation reaction researchgate.netresearchgate.net. Research indicates that the direct hydrosilylation of octa(dimethylsiloxy)silsesquioxane (Q8M8H) with this compound primarily undergoes C-silylation rather than O-silylation acs.orgacs.org. This specific reactivity allows for the precise introduction of organic functionalities onto silicon-based structures, contributing to the development of novel organosilicon materials.

Role as a Comonomer in Hydroxyl-Containing Functional Group Resin Copolymers

The presence of both a double bond and a hydroxyl group makes this compound an effective polymer monomer and a suitable comonomer for synthesizing resins containing hydroxyl functional groups echemi.comlookchem.com. Its utility extends to various resin systems, including fluororesins, unsaturated polyester (B1180765) resins, super absorbent resins, and UV curing coatings echemi.comlookchem.com. Furthermore, this compound can serve as a substitute for allyl alcohol in the production of diverse synthetic monomers, offering advantages such as a higher boiling point and significantly lower toxicity echemi.comlookchem.com. It is recognized as an allyloxy functional hydroxyl group-containing monomer in curable aqueous compositions epo.org.

Enhancing Physical Properties of Coatings and Adhesives

This compound is instrumental in enhancing the physical properties of coatings and adhesives ontosight.aipolysciences.com. In these applications, it contributes to improved flexibility and durability of the final products ontosight.ai. When used as a solvent in coatings and paints, this compound aids in the even dispersion of pigments, resulting in a smooth and uniform finish guidechem.com. In adhesive formulations, it functions as a coupling agent, thereby improving the adhesion between different substrates guidechem.com. Studies have explored the use of this compound-terminated polyurethane (AEPU) as a modifier for coatings and adhesives . For instance, the incorporation of AEPU into polydimethylsiloxane (PDMS) coatings through a two-component hydrosilylation system has been shown to dramatically improve the elongation at break of the PUMS film from 460% to 808%, while effectively maintaining its tensile strength researchgate.net. This modification also leads to decreased water contact angles, increased surface roughness, and enhanced surface tension, along with improved re-coatability researchgate.net.

The impact of AEPU on the mechanical properties of PUMS coatings can be summarized as follows:

| Property | Without AEPU | With AEPU (10 wt%) | Improvement | Citation |

| Elongation at Break | 460% | 808% | 75.65% | researchgate.net |

Precursor for Hybrid Nanocomposites

This compound acts as a precursor for the development of hybrid nanocomposites electrochem.org. Polyhedral Oligomeric Silsesquioxanes (POSS), which are nano-sized inorganic materials characterized by a silica (B1680970) core and reactive functional groups on their surface, can be functionalized using this compound electrochem.org. Specifically, octa(dimethylsiloxy)silsesquioxane (Q8M8H) systems have been functionalized with this compound, among other compounds, to yield potential precursors for hybrid nanocomposites electrochem.org. The direct hydrosilylation of Q8M8H with this compound predominantly results in C-silylation, contributing to the formation of precursors for organic/inorganic nanocomposites acs.orgacs.org. These functionalized silsesquioxanes, including those derived from this compound, serve as platforms for the creation of thermally and photocurable composite materials electrochem.org.

Biological and Environmental Research Perspectives

Biological Interactions and Effects

Role as a Penetration Enhancer for Biological Membranes in Research Applications

2-Allyloxyethanol has been observed to enhance the permeability of biological membranes. This characteristic positions it as a valuable tool in research applications focused on facilitating the delivery of various drugs or other molecules into cells. smolecule.com

Irritant Properties and General Biological Activity

Research indicates that this compound exhibits irritant properties. It can lead to skin irritation and serious eye damage upon contact. smolecule.comgelest.comguidechem.com Additionally, inhalation of the compound may cause respiratory irritation. gelest.com The general biological activity of this compound is primarily attributed to its chemical reactivity, rather than specific pharmacological mechanisms. smolecule.com

Studies have identified specific concentration thresholds related to its irritant effects.

| Property | Concentration (Ambient Air) | Effect | Source |

| Threshold Irritant | 0.68 mg/m³ | Irritation observed | |

| Chronic Exposure | 0.075 mg/m³ | Chronic effects noted at lower levels |

Antiviral Activity of Derivatives

Derivatives of this compound have been synthesized and investigated for their antiviral properties. For instance, the synthesis and antiviral activity of 1-(2-(allyloxy)ethoxymethyl)- and 1-(1,3-di(allyloxy)-2-propoxymethyl)pyrimidines have been explored. researchgate.net Specifically, N1-[2-allyloxyl)ethoxymethyl] derivatives of uracil (B121893) were synthesized by reacting a chloroether derivative, which was obtained from this compound, with trimethylsilyl (B98337) derivatives of uracil. These derivatives showed yields ranging from 76% to 87% in the synthesis process and were subsequently studied for their antiviral activity. researchgate.net

Environmental Fate and Degradation Pathways

Photodegradation Studies

While this compound has been mentioned in the context of photodegradation studies, detailed research findings specifically outlining its photodegradation pathways or rates are limited in the available literature. cosmeticsandtoiletries.com

Biodegradation in Aquatic and Soil Environments

Potential for Bioaccumulation

The potential for a chemical compound to bioaccumulate in organisms is a key indicator of its environmental persistence and long-term ecological risk. For this compound, studies suggest a low potential for bioaccumulation. This is supported by its n-octanol/water partition coefficient (Log Pow) value of 0.17 amazonaws.com. A low Log Pow generally indicates that a substance is more soluble in water than in lipids, reducing its tendency to accumulate in fatty tissues of living organisms. Some data indicates that no bioaccumulation is expected for this compound amazonaws.com. However, other assessments note that specific bioaccumulative potential data may not be readily available chemos.defishersci.com.

Ecotoxicological Assessment

The ecotoxicological assessment of this compound indicates that it poses a hazard to the environment amazonaws.comgelest.com. It is classified as very toxic to aquatic life fishersci.comgelest.com and falls under Acute Hazard Category 1 for the aquatic environment amazonaws.comgelest.com. Some classifications also indicate it may cause long-term adverse effects in the aquatic environment renesas.com. Conversely, one assessment suggests it shall not be classified as hazardous to the aquatic environment chemos.de. Given the more specific classifications, the compound is generally considered to be acutely hazardous to aquatic organisms.

Research findings provide specific data on the impact of this compound on aquatic organisms, particularly crustaceans and algae.

Table 1: Ecotoxicity Data for this compound in Aquatic Organisms

| Organism (Species) | Endpoint | Concentration | Reference |

| Daphnia magna (Crustacea) | EC50 | > 100 mg/L | amazonaws.com |

| Pseudokirchneriella subcapitata (Algae) | EC50 72h | > 100 mg/L | amazonaws.com |

The EC50 values indicate the concentration at which 50% of the test organisms exhibit an effect. For both Daphnia magna and Pseudokirchneriella subcapitata, the EC50 values are reported as greater than 100 mg/L, suggesting a relatively lower acute toxicity to these specific aquatic species at these tested concentrations, despite the general classification of "very toxic to aquatic life" amazonaws.com.

Information specifically detailing the terrestrial ecotoxicity of this compound, such as its impact on soil organisms or plants, is not extensively documented in the provided research. Environmental assessments primarily focus on its aquatic impact.

Atmospheric Chemistry and Reactivity

The atmospheric chemistry and reactivity of this compound involve its potential interactions with air components. While there is no additional information available regarding its effect on the ozone layer or known ecological damage related to global warming gelest.com, the compound can undergo weak oxidation upon long-term exposure to air univook.com.

In the context of its synthesis and storage, it has been noted that related byproducts, such as diallyloxyethane, can polymerize in air and undergo oxidative degradation google.com. Furthermore, studies on the catalytic isomerization of this compound mention the formation of trace amounts (approximately 5–10 ppm) of allyl hydroperoxides (AHP) via autoxidation during storage of the pure substrate over several months bibliotekanauki.pl. This suggests that this compound, due to its allyl group, has a propensity for autoxidation, which could influence its fate and reactivity in the atmosphere. When exposed to elevated temperatures or open flames, this compound can produce irritating fumes and organic acid vapors amazonaws.comgelest.com.

Advanced Analytical Methods for 2 Allyloxyethanol

Chromatographic Techniques

Chromatographic methods are widely employed for the separation, identification, and quantification of components within a mixture. For 2-allyloxyethanol, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are invaluable.

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound. Commercial samples of this compound are frequently characterized by GC, with reported purities often exceeding 98%.

GC is also instrumental in monitoring chemical reactions involving this compound, particularly isomerization processes. For instance, in studies investigating the isomerization of this compound into 1-propenyl derivatives, GC equipped with a flame ionization detector (FID) and specific columns, such as an Rtx-1 column (30 m length, 0.53 mm diameter, 1.5 µm film thickness, 100% polydimethyl-polysiloxane stationary phase), has been utilized. This allows for the separation and quantification of the starting material, the desired 1-propenyloxyalcohol products (which can exist as Z and E isomers), and any by-products. The ability of GC to distinguish between these closely related compounds, including stereoisomers, highlights its importance in reaction monitoring and isomer analysis.

Table 1: Typical GC Parameters for this compound Analysis (Example)

| Parameter | Value | Source |

| Column Type | Rtx-1 (100% polydimethyl-polysiloxane) | |

| Column Length | 30 m | |

| Column Diameter | 0.53 mm | |

| Film Thickness | 1.5 µm | |

| Detector | Flame Ionization Detector (FID) | |

| Carrier Gas | Helium |

High-Performance Liquid Chromatography (HPLC) is another critical chromatographic technique applied in the analysis of this compound and its related compounds. While GC is excellent for volatile compounds and isomer separation, HPLC is particularly useful for analyzing less volatile components or those that are thermally labile. HPLC, including HPLC-ESI-MS, is employed for the identification and assay of this compound, contributing to comprehensive quality control. atamanchemicals.comfishersci.ca

For structurally similar compounds, such as 2-(2-(allyloxy)ethoxy)ethanol, HPLC methods have been developed for their separation. These methods often utilize reverse-phase (RP) HPLC columns, like the Newcrom R1 column, with mobile phases consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. This indicates the versatility of HPLC for analyzing ether-alcohols and their impurities, suggesting similar applicability for this compound.

Spectroscopic Quantification Methods

Spectroscopic techniques provide detailed information about the molecular structure and can be used for the quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in this regard. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound. The hydroxyl (-OH) group would exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, while the carbon-carbon double bond (C=C) of the allyl group would show stretching vibrations around 1640 cm⁻¹ and C-H stretching vibrations for the alkene protons above 3000 cm⁻¹. The C-O-C ether linkage would also have characteristic absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to detect chromophores within the molecule. While this compound itself may not have strong UV-Vis absorption in its pure form due to the absence of extensive conjugated systems, it can be useful for detecting impurities that possess chromophores or for quantitative analysis after derivatization.

Titrimetric Methods for Functional Group Analysis

Titrimetric methods are classical quantitative analytical techniques that are particularly useful for determining the content of specific functional groups in this compound.

Hydroxyl Value Determination: The hydroxyl group (-OH) is a key functional group in this compound. The hydroxyl value, defined as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the acetic acid taken up on acetylation of one gram of the substance, is a direct measure of the hydroxyl content. The typical procedure involves reacting the hydroxyl groups with an excess of acetic anhydride (B1165640), often in a solvent like N-methyl-2-pyrrolidone (NMP) with a catalyst like 4-N-dimethylaminopyridine. After the acetylation reaction, water is added to hydrolyze the unreacted acetic anhydride into acetic acid, which is then titrated with a standardized alcoholic KOH solution. This method is standardized by methods such as DIN EN ISO 4629-2.

Iodine Value Determination: The allyl ether group contains a carbon-carbon double bond (C=C), which can be quantified using the iodine value (or iodine number). This value represents the mass of iodine (in grams) absorbed by 100 grams of the sample, indicating the degree of unsaturation. Common methods, such as the Hanus method, involve reacting the double bonds with iodine monobromide in glacial acetic acid. The amount of iodine remaining unreacted is then determined by titration with a sodium thiosulfate (B1220275) volumetric standard solution.

Trace Impurity Analysis

The presence of trace impurities in this compound can significantly impact its performance in various applications. Therefore, rigorous trace impurity analysis is crucial for quality assurance. atamanchemicals.com

One significant class of trace impurities in this compound is allyl hydroperoxides (AHP). These can form through the autoxidation of the allyl group, particularly during prolonged storage. Even trace amounts of AHP, such as 5-10 ppm, have been detected in pure this compound after approximately three months of storage.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of 2-allyloxyethanol traditionally involves the reaction of allyl alcohol and ethylene (B1197577) oxide, often catalyzed by alkaline substances like NaOH or KOH . While existing methods, such as those utilizing Zeocar-2 catalysts, offer high selectivity and reduced waste, future research will likely concentrate on developing even more sustainable synthetic routes google.com. This includes exploring greener chemistry approaches that minimize waste generation, reduce energy consumption, and utilize renewable feedstocks. Potential avenues include:

Biocatalysis: Investigating enzymatic pathways or microbial fermentation for the selective synthesis of this compound, which could offer milder reaction conditions and reduced reliance on harsh chemicals.

Photocatalysis: Developing light-driven reactions for the etherification process, potentially leading to energy-efficient and environmentally benign synthetic methods.

Flow Chemistry: Implementing continuous flow reactors for this compound synthesis, which can enhance reaction efficiency, improve safety, and facilitate easier scale-up compared to traditional batch processes .

Phase Transfer Catalysis (PTC): Further optimizing PTC methodologies for allyloxyalcohol synthesis, as these can minimize alkaline wastewater and reduce allyl chloride hydrolysis, leading to a more environmentally friendly process mdpi.com.

Exploration of New Catalytic Systems for Isomerization and Functionalization

The allyl group and hydroxyl group in this compound make it a prime candidate for diverse catalytic transformations lookchem.com. Future research will delve into novel catalytic systems to expand its utility:

Isomerization to 1-Propenyloxyalcohols: While ruthenium complexes like [RuClH(CO)(PPh₃)₃] and [RuH₂(CO)(PPh₃)₃] are known to catalyze the isomerization of this compound to 1-propenyloxyalcohols with high stereoselectivity (predominantly E-isomer), further research could focus on developing more cost-effective, robust, and recyclable catalysts bibliotekanauki.plresearchgate.net. This includes exploring heterogeneous catalysts or organocatalysts to facilitate easier separation and reuse.

Selective Functionalization: Investigating new catalytic systems for the selective functionalization of either the allyl or the hydroxyl group. This could involve:

Epoxidation of the allyl group: Developing highly selective catalysts for the epoxidation of the double bond, leading to epoxy-functionalized derivatives with potential in polymer chemistry.

Hydrogenation: Exploring catalysts for the selective hydrogenation of the double bond to yield saturated ether alcohols.

Etherification and Esterification: Designing catalysts for the efficient formation of new ethers or esters, expanding the range of derivatives for various applications d-nb.info.

Hydrosilylation: While attempts to hydrosilylate this compound have shown promise in leading to alkoxysilanes, further research could focus on optimizing catalysts for selective C-silylation over O-silylation, which is crucial for specific material applications mdpi.comresearchgate.net.

Design and Synthesis of Advanced Polymeric Materials and Derivatives

This compound's bifunctional nature makes it a valuable monomer and building block for synthesizing a wide array of advanced polymeric materials mdpi.comlookchem.com. Future research will focus on leveraging these properties to create polymers with enhanced or novel characteristics:

UV-Curable Resins: Further development of UV-curable resins incorporating this compound to achieve improved crosslinking kinetics and faster curing times, particularly for applications in coatings, adhesives, and 3D printing lookchem.comresearchgate.net.

Polyurethane Derivatives: Exploring its use as an end-capping reagent for synthesizing novel polyurethane derivatives with tailored properties for applications in coatings and adhesives .

Specialty Polymers: Designing and synthesizing specialty polymers such as thermosets, thermoplastics, and hydrogels, where the allyl and hydroxyl groups can be utilized for crosslinking or further functionalization to impart specific mechanical, thermal, or chemical properties.

Bio-based and Smart Polymers: Investigating the incorporation of this compound into bio-based polymer systems or smart polymers that respond to external stimuli (e.g., temperature, pH), opening doors for applications in advanced functional materials.

Further Investigation into Biological Applications and Drug Delivery Systems

While specific dosage and adverse effect information is excluded, future research can explore the potential of this compound and its derivatives in biological contexts, focusing on its utility as a chemical scaffold or component in advanced systems:

Scaffolds for Biomolecules: Investigating the use of this compound derivatives as non-cytotoxic scaffolds for the synthesis of new chemical tools to study biological functions, such as modulating protein functions nih.govarkat-usa.org.

Drug Delivery Systems: Exploring its potential as a component in drug delivery systems, where its structural features might contribute to solubility enhancement or controlled release mechanisms for active pharmaceutical ingredients . For instance, its derivatives have been explored as precursors to PEGylated drugs to enhance solubility and bioavailability .

Dermatological Formulations: Building upon preliminary studies suggesting that compounds similar to this compound could modulate cell proliferation in skin models, further research may investigate its role in dermatological formulations chemsrc.com.

Comprehensive Environmental Risk Assessment and Remediation Strategies

As the industrial applications of this compound expand, comprehensive environmental risk assessment and the development of effective remediation strategies will be crucial. Future research will focus on:

Biodegradability Studies: Conducting detailed studies on the biodegradability of this compound and its derivatives in various environmental matrices (soil, water) to understand their persistence.

Ecotoxicity Assessment: Performing in-depth ecotoxicity studies on a wider range of aquatic and terrestrial organisms to fully understand its potential environmental impact gelest.comchemicalbook.com.

Bioaccumulation Potential: Investigating the potential for bioaccumulation in food chains to ensure long-term environmental safety.

Remediation Technologies: Developing and optimizing remediation strategies for potential environmental contamination, including:

Bioremediation: Exploring microbial degradation pathways for this compound in contaminated sites.

Advanced Oxidation Processes (AOPs): Investigating the use of AOPs (e.g., Fenton, photocatalysis, ozonation) for the efficient degradation of this compound in wastewater or contaminated water bodies.

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

The reactive nature of this compound makes it suitable for integration into advanced manufacturing technologies, particularly those relying on photopolymerization.

3D Printing Resins: Further research will focus on optimizing this compound as a component in photocurable resins for various 3D printing techniques, such as stereolithography (SLA) and digital light processing (DLP) google.comwipo.intjustia.comresearchgate.netgoogleapis.com. Its inclusion can contribute to resins with improved curing kinetics, mechanical properties, and dimensional stability .

Thiol-Ene Chemistry: Exploring its role as an alkene monomer in thiol-ene printable resins for inkjet 3D printing, enabling the creation of complex geometries and customized objects google.comwipo.intjustia.com.

Functional Additives: Investigating its use as a functional additive in other additive manufacturing processes to impart specific properties, such as enhanced adhesion, flexibility, or chemical resistance, to printed materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Allyloxyethanol, and what catalytic conditions are optimal?

- This compound (CAS 111-45-5) is typically synthesized via nucleophilic substitution between allyl alcohol and ethylene oxide under alkaline conditions. A common method involves using catalysts like potassium hydroxide to facilitate the reaction, followed by distillation for purification . However, precise temperature and stoichiometric ratios for maximizing yield require optimization due to the compound’s sensitivity to side reactions, such as polymerization. Researchers should monitor reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Q. What are the key physicochemical properties of this compound, and how do they influence its applications in organic synthesis?

- The compound (C₅H₁₀O₂, MW 102.13 g/mol) is a colorless liquid with a glycol ether backbone, offering dual functionality from its hydroxyl and allyl groups. While specific data (e.g., boiling point, logP) are limited in open literature, its solubility in polar solvents and reactivity in radical or acid-catalyzed reactions make it valuable for synthesizing polymers and heterocycles like 2-ethyl-1,3-dioxolane . Researchers should experimentally determine properties such as viscosity and vapor pressure using standardized methods (e.g., ASTM procedures).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Although direct toxicity data are scarce, analogous glycol ethers (e.g., 2-Methoxyethanol) suggest risks of dermal irritation and respiratory exposure. Recommended precautions include: